5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one
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Overview
Description
5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields of science. This compound belongs to the class of triazepines, which are known for their diverse biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazepine ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and the use of renewable resources, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely, from mild to harsh, depending on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazepines and related heterocyclic compounds, such as:
- 1,2,4-Triazole derivatives
- Imidazole derivatives
- Indazole derivatives
Uniqueness
What sets 5,7-Diphenyl-1,2,6,7-tetrahydro-3H-1,2,4-triazepin-3-one apart is its unique combination of structural features and biological activities.
Properties
CAS No. |
876345-00-5 |
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Molecular Formula |
C16H15N3O |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5,7-diphenyl-1,2,6,7-tetrahydro-1,2,4-triazepin-3-one |
InChI |
InChI=1S/C16H15N3O/c20-16-17-14(12-7-3-1-4-8-12)11-15(18-19-16)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,19,20) |
InChI Key |
LOYDPBVYIBGYBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC(=O)N=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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